

Leonurine Hydrochloride: A Comparative Analysis of In-Vitro and In-Vivo Efficacy

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Compound of Interest		
Compound Name:	Leonurine hydrochloride	
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Leonurine hydrochloride (LH), a potent alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extensive research, encompassing both laboratory-based (invitro) and whole-organism (in-vivo) studies, has illuminated its therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and cardiovascular disorders. This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of Leonurine hydrochloride, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding of this promising compound.

Quantitative Analysis of In-Vitro and In-Vivo Effects

The following tables summarize the key quantitative findings from various studies, offering a side-by-side comparison of the effects of **Leonurine hydrochloride** in different experimental settings.

Table 1: In-Vitro Effects of Leonurine Hydrochloride



Cell Line	Effect	Concentration/Dos age	Key Findings
H292 (Human NSCLC)	Inhibition of proliferation	10, 25, 50 μmol/L	Time- and dose- dependent inhibition. [2]
H292 (Human NSCLC)	Induction of apoptosis	10, 25, 50 μmol/L (24h)	Apoptotic ratio increased from 4.9% to 11.5%, 19.3%, and 61.3%, respectively.[2]
H292 (Human NSCLC)	Cell cycle arrest	10, 25, 50 μmol/L	Induced G0/G1 phase arrest.[2]
Human Liver Microsomes	Inhibition of CYP enzymes	-	IC50 values of 18.05 μM (CYP1A2), 15.13 μM (CYP2D6), and 20.09 μM (CYP3A4). [3][4]
HL-60 & U-937 (AML)	Inhibition of proliferation	Time- and dose- dependent	-
K562 & KU812 (CML)	Inhibition of cell viability	24h treatment	IC50 values of 0.773 mM and 0.882 mM, respectively.[5]
Rat Chondrocytes	Suppression of inflammatory gene expression	-	Significantly suppressed MMP-1, MMP-3, MMP-13, IL- 6, and ADAMTS-5.[6]
LO2 (Human Liver)	Protection against ethanol-induced injury	10 μM (24h)	Modulated genes in PI3K-AKT, AMPK, and HIF-1 signaling pathways.[7][8]

Table 2: In-Vivo Effects of Leonurine Hydrochloride



Animal Model	Condition	Dosage	Key Findings
Rat	Osteoarthritis (ACLT model)	Intra-articular injection	Significantly ameliorated cartilage degeneration.[6]
Mice	Chronic Mild Stress (Depression)	60 mg/kg	Alleviated depression- like behaviors and neuroinflammation.[9]
Mice	Premature Ovarian Insufficiency	7.5, 15, 30 mg/kg/day (28 days)	Protected ovarian function and maintained serum hormone levels, with 30 mg/kg being optimal.[5]
Rats	Acute Myocardial Infarction	-	Inhibited intracellular Ca2+ overload and apoptosis.[5]
Mice	Cisplatin-induced Kidney Injury	50 and 100 mg/kg	Inhibited renal tubular dilatation, epithelial cell edema, and cast formation.[5]
HL-60 & U-937 Xenograft Mice	Acute Myeloid Leukemia	-	Prevented tumor growth.[10]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

In-Vitro Apoptosis Assay in H292 Cells:

 Cell Culture: Human non-small cell lung cancer (NSCLC) H292 cells were cultured under standard conditions.



- Treatment: Cells were treated with varying concentrations of Leonurine hydrochloride (0, 10, 25, and 50 μmol/L) for 24 hours.
- Apoptosis Detection: Apoptosis was assessed using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Nuclear morphology changes were observed using Hoechst 33258 staining.[2]
- Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified.

In-Vivo Osteoarthritis Model in Rats:

- Animal Model: Osteoarthritis was induced in rats via anterior cruciate ligament transection (ACLT) surgery.
- Treatment: The experimental group received intra-articular injections of Leonurine hydrochloride, while the control group received saline.
- Assessment: Articular cartilage degeneration was evaluated through histological analysis of the joint tissues.
- Data Analysis: Histological scores were used to quantify the degree of cartilage damage.

Cytochrome P450 Inhibition Assay:

- System: Pooled human liver microsomes were used.
- Substrates: Enzyme-selective substrates were used for different CYP isoforms (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6, testosterone for CYP3A4).[3][4]
- Inhibition Assay: The activity of each CYP enzyme was measured in the presence of varying concentrations of Leonurine hydrochloride to determine the IC50 values.
- Data Analysis: IC50 values were calculated to quantify the inhibitory strength.[3][4]

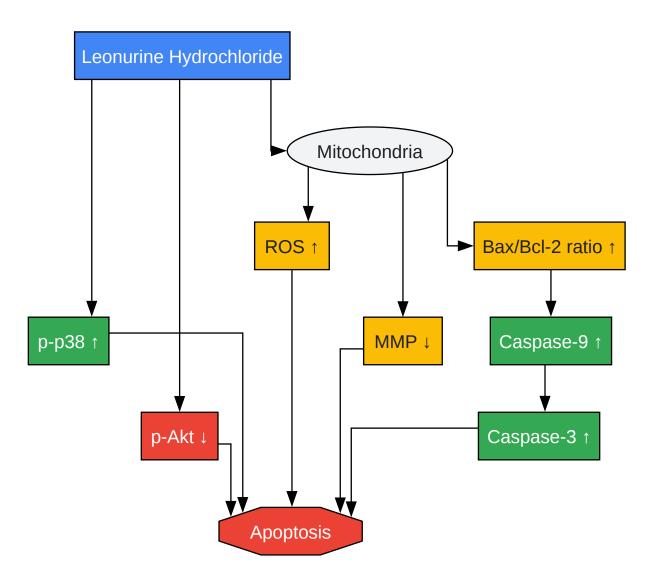
Signaling Pathways and Mechanisms of Action

Leonurine hydrochloride exerts its effects through the modulation of several key signaling pathways.



Mitochondria-Dependent Apoptosis Pathway in H292 Lung Cancer Cells:

Leonurine hydrochloride induces apoptosis in H292 cells by activating a mitochondriadependent pathway. This involves an increase in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential (MMP), and generation of reactive oxygen species (ROS).[2] Furthermore, it promotes the phosphorylation of p38 MAPK while decreasing the phosphorylation of Akt.[2]



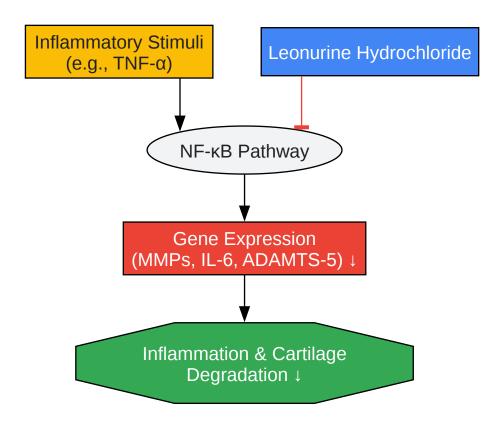
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Caption: Mitochondria-dependent apoptosis pathway induced by **Leonurine hydrochloride**.

Anti-inflammatory Signaling via NF-kB Pathway in Osteoarthritis:



In the context of osteoarthritis, **Leonurine hydrochloride** suppresses inflammatory responses by inhibiting the NF-kB signaling pathway. This leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[6]



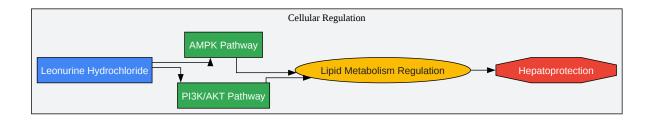
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Caption: Inhibition of the NF-kB inflammatory pathway by **Leonurine hydrochloride**.

Hepatoprotective Effects via PI3K/AKT and AMPK Pathways:

Leonurine hydrochloride demonstrates protective effects against alcoholic liver disease by modulating the PI3K/AKT and AMPK signaling pathways. These pathways are crucial in regulating lipid metabolism and cellular stress responses.[7]





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Caption: Hepatoprotective signaling pathways modulated by **Leonurine hydrochloride**.

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